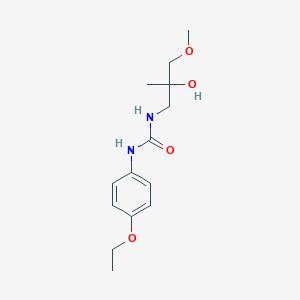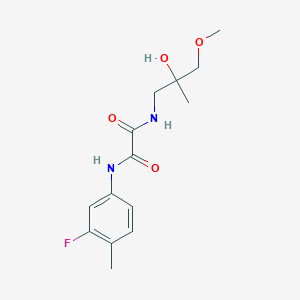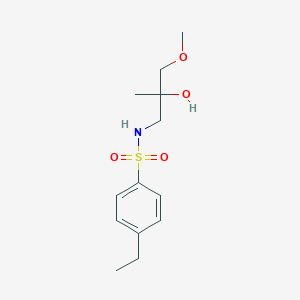
1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, also known as EMMP, is a synthetic compound that has been studied for its potential application in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and is being explored for use in lab experiments.
Aplicaciones Científicas De Investigación
1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea has been studied for its potential application in scientific research. It has been found to have a variety of biochemical and physiological effects, and is being explored for use in lab experiments. 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea has been used to study the effects of compounds on cell proliferation and apoptosis, as well as to study the effects of compounds on the immune system. 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea has also been used to study the effects of compounds on inflammation and oxidative stress.
Mecanismo De Acción
The exact mechanism of action of 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is still under investigation. However, it is known that 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea binds to and activates a number of different proteins in the body, including the transcription factor NF-κB, which is involved in the regulation of inflammatory and immune responses. 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea also binds to and activates a number of different receptors, including the G-protein coupled receptor GPR55, which is involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects
1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects. 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea has also been found to have immunomodulatory effects, and has been shown to modulate the activity of a number of different immune cells. 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea has also been found to have neuroprotective effects, and has been shown to protect neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea has a number of advantages for use in lab experiments. It is a simple and efficient method for the synthesis of 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, and it has a variety of biochemical and physiological effects. 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is also relatively safe and non-toxic, and it is not known to cause any adverse side effects. However, 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is not suitable for use in all experiments, as it has a limited range of effects and may not be suitable for some experiments.
Direcciones Futuras
There are a number of potential future directions for research into 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea. These include further investigation into the exact mechanism of action of 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, as well as exploring the potential therapeutic applications of 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea. Additionally, research could be conducted into the potential synergistic effects of combining 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea with other compounds, as well as exploring the potential of 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea as a biomarker for certain diseases. Further research into the biochemical and physiological effects of 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea could also be conducted, as well as exploring the potential of 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea as a drug delivery system. Finally, research could be conducted into the potential of 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea as a diagnostic tool, as well as exploring the potential of 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea as a tool for drug discovery.
Métodos De Síntesis
1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is synthesized by a method known as the Steglich esterification. This method involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA). This reaction produces an ester, which is then hydrolyzed to give 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea. The Steglich esterification is a simple and efficient method for the synthesis of 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-4-20-12-7-5-11(6-8-12)16-13(17)15-9-14(2,18)10-19-3/h5-8,18H,4,9-10H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNFNAPIXRGCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B6494471.png)
![N'-(3-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494487.png)

![N'-(2-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494507.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6494530.png)

![1-(2-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494551.png)
![1-(4-chlorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494560.png)
![1-(4-chlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494561.png)
![1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494567.png)
![2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494585.png)
![1-(3,4-dimethoxyphenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494592.png)